butyl 2-(4-formyl-2-methoxyphenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-4-7-18-14(16)10-19-12-6-5-11(9-15)8-13(12)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXMPHUOOLSJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=C(C=C(C=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of butyl 2-(4-formyl-2-methoxyphenoxy)acetate logically deconstructs the molecule into readily available starting materials. The primary disconnections are at the ester and ether linkages.
The ester bond can be disconnected to reveal butanol and 2-(4-formyl-2-methoxyphenoxy)acetic acid. This carboxylic acid is a crucial intermediate in the synthesis. Further disconnection of the ether linkage in this intermediate points to vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and a two-carbon unit, typically derived from a haloacetic acid such as chloroacetic acid or bromoacetic acid.
Therefore, the key precursors for the synthesis of this compound are:
Vanillin: A widely available natural product that provides the core aromatic ring with the formyl and methoxy (B1213986) substituents.
A Haloacetic Acid or its Ester: Such as chloroacetic acid or ethyl chloroacetate, which provides the acetic acid backbone for the ether linkage.
Butanol: The alcohol required for the final esterification step.
Esterification Strategies
The final step in the synthesis of this compound is the esterification of 2-(4-formyl-2-methoxyphenoxy)acetic acid with butanol. Several established methods can be employed for this transformation.
Direct Esterification Approaches
Direct esterification, most notably the Fischer-Speier esterification, is a common and straightforward method. This acid-catalyzed reaction involves heating the carboxylic acid and the alcohol in the presence of a strong acid catalyst.
| Reaction Component | Role | Examples |
| Carboxylic Acid | Substrate | 2-(4-formyl-2-methoxyphenoxy)acetic acid |
| Alcohol | Reagent | n-butanol, isobutanol, etc. |
| Acid Catalyst | Catalyst | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA) |
| Solvent | Medium | Often the excess alcohol or a non-polar solvent like toluene |
To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed using a Dean-Stark apparatus or by using a large excess of the alcohol.
Transesterification Pathways
While less direct for this specific synthesis, transesterification could be a viable pathway if a different ester of 2-(4-formyl-2-methoxyphenoxy)acetic acid is more readily available. In this process, an existing ester is reacted with butanol in the presence of an acid or base catalyst to exchange the ester group. For example, if methyl 2-(4-formyl-2-methoxyphenoxy)acetate were synthesized, it could be converted to the butyl ester by heating with butanol and a suitable catalyst. usu.ac.id
Catalytic Systems in Ester Formation
A variety of catalysts can be employed to facilitate the esterification reaction. The choice of catalyst can influence reaction times, yields, and conditions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | H₂SO₄, HCl, PTSA | High catalytic activity, low cost | Difficult to separate from the reaction mixture, can cause side reactions |
| Heterogeneous Acid Catalysts | Amberlyst 15, Zeolites | Easily separable and reusable, often milder reaction conditions | Can have lower activity than homogeneous catalysts, may require higher temperatures |
| Lewis Acids | Tin(II) chloride, Scandium(III) triflate | Can be effective for sterically hindered substrates | Can be moisture sensitive and more expensive |
Etherification Reactions
The formation of the key intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, is achieved through an etherification reaction, most commonly a variant of the Williamson ether synthesis.
Williamson Ether Synthesis Variants
The Williamson ether synthesis is a robust method for forming ethers and involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing 2-(4-formyl-2-methoxyphenoxy)acetic acid, the phenoxide of vanillin is reacted with a haloacetic acid. arabjchem.org
The reaction proceeds in two main steps:
Deprotonation of the Phenol (B47542): The phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion.
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid in an Sₙ2 reaction, displacing the halide ion. wikipedia.org
| Component | Function | Common Reagents |
| Phenol | Nucleophile precursor | Vanillin |
| Base | Deprotonating agent | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH) youtube.com |
| Alkyl Halide | Electrophile | Chloroacetic acid, Bromoacetic acid, Ethyl chloroacetate |
| Solvent | Reaction medium | Water, Ethanol, Acetone (B3395972), Dimethylformamide (DMF) |
A common procedure involves reacting vanillin with chloroacetic acid in the presence of sodium hydroxide. arabjchem.org The use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in reactions involving different phases to facilitate the interaction between the reactants. youtube.com
Alternative Etherification Protocols
The core structure of this compound is typically assembled via an ether linkage, commonly formed through the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with a suitable butyl haloacetate. organic-synthesis.com While this is a foundational method, several alternative protocols have been developed to enhance reaction rates, yields, and environmental compatibility.
Microwave-Assisted Williamson Ether Synthesis: The application of microwave irradiation has been shown to significantly accelerate the rate of ether synthesis reactions. numberanalytics.comnumberanalytics.com This technique promotes rapid and uniform heating of the reactants, often leading to drastically reduced reaction times and improved yields compared to conventional heating methods. numberanalytics.comchinakxjy.com
Phase-Transfer Catalysis (PTC): PTC is a valuable tool for facilitating reactions between reactants in immiscible phases. In the context of this synthesis, a phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkylating agent. This approach can improve reaction efficiency and may allow for the use of milder reaction conditions and less hazardous solvents. numberanalytics.comresearchgate.net
Catalytic Williamson Ether Synthesis (CWES): More advanced, "green" alternatives aim to avoid the production of salt byproducts. CWES can be performed at high temperatures (above 300°C) using weak alkylating agents like carboxylic acid esters. This method operates as a homogeneous catalytic process and is particularly suited for producing alkyl aryl ethers. acs.org
| Protocol | Key Features | Advantages | Typical Conditions |
|---|---|---|---|
| Conventional Williamson Synthesis | Reaction of a phenoxide with an alkyl halide. organic-synthesis.com | Well-established, versatile. | Strong base (e.g., NaH, K₂CO₃), polar aprotic solvent (e.g., DMF, Acetonitrile), heating. organic-synthesis.comnumberanalytics.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. numberanalytics.com | Reduced reaction times, often higher yields. numberanalytics.comnumberanalytics.com | Microwave reactor, specific solvents transparent to microwaves. |
| Phase-Transfer Catalysis (PTC) | Employs a catalyst to facilitate inter-phase reactions. numberanalytics.com | Improved efficiency, use of milder conditions, potential for greener solvents. numberanalytics.comresearchgate.net | Quaternary ammonium salts or crown ethers as catalysts. |
Optimization of Etherification Conditions
Achieving high yields and selectivity in the etherification step is crucial for an efficient synthesis. The optimization of reaction conditions—including the choice of base, solvent, temperature, and pressure—can significantly influence the outcome. numberanalytics.com
Base and Solvent Selection: The Williamson ether synthesis relies on the generation of a nucleophilic alkoxide or phenoxide ion. Strong bases like sodium hydride (NaH) or weaker carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. organic-synthesis.comnumberanalytics.com The choice of solvent is equally critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, thereby enhancing the nucleophilicity of the phenoxide ion. numberanalytics.com The combination of a strong base with a polar aprotic solvent generally results in higher yields compared to weaker bases in protic solvents. numberanalytics.com
Temperature and Pressure: Increasing the reaction temperature typically enhances the reaction rate. However, excessively high temperatures can promote undesirable side reactions, such as elimination reactions of the alkyl halide, which reduces selectivity. numberanalytics.comnumberanalytics.com High pressure can also be used to accelerate the reaction by increasing the concentration of the reactants. numberanalytics.com Careful control of temperature is therefore necessary to balance reaction speed with product purity.
| Base | Solvent | Reported Yield (%) | Reference |
|---|---|---|---|
| NaH | DMF | 85 | numberanalytics.com |
| KOtBu | DMSO | 90 | numberanalytics.com |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile (B52724) | Good to excellent | organic-synthesis.com |
| NaOH | H₂O | 40 | numberanalytics.com |
Formylation and Methoxylation Strategies
The synthesis of the vanillin precursor, 4-hydroxy-3-methoxybenzaldehyde, is a foundational aspect of producing the target compound. This process involves the strategic introduction of both a formyl (-CHO) group and a methoxy (-OCH₃) group onto a simpler phenolic ring.
Introduction of the Formyl Group
Formylation is any chemical process where a formyl group is added to a compound. wikipedia.org Several classic organic reactions can be employed to introduce an aldehyde function onto an aromatic ring, such as guaiacol (B22219) (2-methoxyphenol), to produce vanillin and its isomer, ortho-vanillin. globethesis.comgoogle.com
Reimer-Tiemann Reaction: This method involves treating a phenol with chloroform (B151607) in a strongly basic aqueous solution. For guaiacol, this reaction can yield both vanillin and its isomer. wikipedia.orggoogle.com
Duff Reaction: This reaction uses hexamethylenetetramine as the formylating agent in an acidic medium, typically targeting positions ortho to the hydroxyl group. wikipedia.org
Gattermann-Koch and Gattermann Reactions: These reactions use carbon monoxide/HCl or cyanides, respectively, in the presence of a Lewis acid catalyst to formylate aromatic compounds. wikipedia.org
Vilsmeier-Haack Reaction: This process utilizes a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org
The major commercial route for synthesizing vanillin often involves the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation. chinakxjy.com
Regioselective Methoxylation Techniques
To ensure the correct substitution pattern of vanillin (methoxy group at C3, hydroxyl at C4), a highly regioselective methoxylation strategy is required. A convenient and effective two-step laboratory synthesis starts from 4-hydroxybenzaldehyde. researchgate.netudel.edu
Electrophilic Bromination: The first step is the bromination of 4-hydroxybenzaldehyde. This electrophilic aromatic substitution directs the bromine atom to the position ortho to the strongly activating hydroxyl group, yielding 3-bromo-4-hydroxybenzaldehyde. This reaction is typically rapid. udel.edu
Copper-Mediated Methoxylation: The second step involves a copper-catalyzed nucleophilic substitution reaction. The bromine atom on the aromatic ring is replaced by a methoxy group using sodium methoxide (B1231860) in the presence of a copper catalyst, such as copper(I) bromide. researchgate.netudel.edu This transition-metal-catalyzed bond-forming reaction proceeds efficiently to give vanillin. udel.edu
This two-step sequence provides excellent control over the position of the methoxy group, a critical factor in the synthesis of the correct vanillin isomer. researchgate.net
Multi-step Synthetic Sequences and Yield Optimization
A multi-step synthesis involves a series of chemical reactions to create a target molecule from available starting materials. vapourtec.com The synthesis of this compound is typically approached via a sequence starting from vanillin.
Synthetic Pathway: The most direct route involves the O-alkylation of vanillin with a suitable butyl haloacetate, such as butyl bromoacetate. This reaction, a Williamson ether synthesis, forms the desired ether linkage and introduces the butyl acetate (B1210297) moiety in a single, efficient step.
An alternative two-step pathway involves:
Reacting vanillin with chloroacetic acid in the presence of sodium hydroxide to form 2-(4-formyl-2-methoxyphenoxy)acetic acid. arabjchem.org
Subsequent esterification of the resulting carboxylic acid with butanol under acidic conditions (e.g., Fischer esterification) to yield the final product.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of vanillin derivatives is of growing importance, aiming to reduce environmental impact and improve sustainability. chinakxjy.com
Use of Renewable Feedstocks: A key principle is the use of renewable starting materials. Synthetic vanillin can be produced from guaiacol (derived from petrochemicals) or from more sustainable sources like lignin (B12514952), a byproduct of the paper industry, or eugenol (B1671780), which is naturally found in clove oil. chinakxjy.comsphinxsai.com Biotechnological routes using microorganisms or enzymes to convert substrates like ferulic acid into vanillin are also gaining prominence. nih.govasm.orgresearchgate.net
Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. researchgate.net The use of phase-transfer catalysts in etherification or transition-metal catalysts in methoxylation are examples of this principle in action. numberanalytics.comresearchgate.net
Reduction of Derivatives: Synthetic routes that minimize the use of protecting groups or intermediate derivatization steps are preferred to reduce the number of steps and the amount of waste generated. researchgate.net
Energy Efficiency: Methods like microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. chinakxjy.comorientjchem.org
Safer Solvents and Reaction Conditions: The choice of solvents has a major environmental impact. Efforts are made to replace hazardous solvents like DMF with greener alternatives or to develop solvent-free reaction conditions. orientjchem.org
| Green Chemistry Principle | Application in Synthesis | Example |
|---|---|---|
| Renewable Feedstocks | Using plant-derived starting materials for the vanillin core. | Synthesis from eugenol (from clove oil) or lignin (from wood pulp). chinakxjy.comsphinxsai.com |
| Atom Economy / Catalysis | Using catalysts to improve efficiency and reduce waste. | Phase-transfer catalysts for etherification; copper catalysts for methoxylation. numberanalytics.comresearchgate.net |
| Energy Efficiency | Employing methods that reduce energy consumption. | Microwave-assisted etherification to reduce reaction times. numberanalytics.comchinakxjy.com |
| Safer Solvents | Replacing hazardous solvents with more benign alternatives. | Exploring solvent-free conditions or using water/ethanol where possible. orientjchem.org |
| Biocatalysis | Using enzymes or whole organisms for transformations. | Enzymatic conversion of ferulic acid to vanillin. asm.orgresearchgate.net |
Solvent Selection and Minimization
The choice of solvent is critical in the synthesis of phenoxy acetates as it influences reaction rates, yields, and the ease of product isolation. In related syntheses of similar compounds, a variety of solvents have been employed, each with distinct advantages and disadvantages.
For the synthesis of the precursor acid, an aqueous solution of sodium hydroxide is commonly used. arabjchem.org In the subsequent esterification or in the direct synthesis of related esters, polar aprotic solvents are frequently favored. For instance, in the synthesis of tert-butyl 2-(4-formylphenoxy)acetate, solvents like acetone or dimethylformamide (DMF) are utilized in conjunction with a base such as potassium carbonate. Similarly, acetonitrile is a common solvent for the preparation of other 4-(disubstituted-pyrimidin-2-yloxy)phenoxy acetates, where it facilitates the reaction between a hydroxyphenoxy compound and a chloroacetic ester in the presence of anhydrous potassium carbonate. mdpi.com
The selection of a solvent is guided by several factors including the solubility of the reactants, the reaction temperature, and the polarity required to facilitate the nucleophilic substitution. The trend towards sustainable or "green" chemistry emphasizes the minimization of solvent use or the selection of more environmentally benign solvents. Research in related fields is exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to reduce the environmental impact of chemical syntheses. The goal of solvent minimization is to reduce waste, energy consumption for solvent removal, and potential environmental contamination.
Table 1: Comparison of Solvents Used in the Synthesis of Related Phenoxy Acetates
| Solvent | Reactants | Base | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Water | Vanillin, Chloroacetic acid | Sodium hydroxide | Not specified | arabjchem.org |
| Acetone | 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate | Potassium carbonate | Not specified | |
| Dimethylformamide (DMF) | 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate | Potassium carbonate | Not specified | |
| Acetonitrile | 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine, Chloroacetic ester | Anhydrous potassium carbonate | Reflux for 7 hours | mdpi.com |
Catalyst Design for Sustainable Synthesis
Catalysis plays a pivotal role in the sustainable synthesis of chemical compounds by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation. In the context of synthesizing this compound and its precursors, both basic and acidic catalysts are employed.
In the initial synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid from vanillin, sodium hydroxide acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on chloroacetic acid. arabjchem.org Similarly, in the synthesis of related esters, bases like potassium carbonate are used to facilitate the reaction between a phenol and a haloacetate. mdpi.com
For the esterification of the carboxylic acid precursor with butanol to form the final product, an acid catalyst is typically required. While not explicitly detailed for this specific compound in the provided search results, general esterification principles suggest the use of strong acids like sulfuric acid or p-toluenesulfonic acid.
The design of sustainable catalysts focuses on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thus minimizing waste. For instance, solid acid catalysts are being explored for esterification reactions. These can include ion-exchange resins, zeolites, or metal oxides, which offer advantages in terms of reusability and reduced corrosion compared to traditional mineral acids. The development of such catalysts for the synthesis of this compound would represent a significant advancement in the sustainability of its production.
Table 2: Catalysts Employed in the Synthesis of Precursors and Related Esters
| Catalyst | Reaction Type | Reactants | Solvent | Purpose | Reference |
|---|---|---|---|---|---|
| Sodium hydroxide | Williamson ether synthesis | Vanillin, Chloroacetic acid | Water | Deprotonation of phenol | arabjchem.org |
| Potassium carbonate | Williamson ether synthesis | 4-Hydroxybenzaldehyde, tert-Butyl bromoacetate | Acetone/DMF | Deprotonation of phenol | |
| Anhydrous potassium carbonate | Williamson ether synthesis | 2-(4-hydroxyphenoxy)-4,6-disubstitutedpyrimidine, Chloroacetic ester | Acetonitrile | Deprotonation of phenol | mdpi.com |
Chemical Reactivity and Derivatization of Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate
Reactions Involving the Formyl Group
The aldehyde (formyl) group attached to the aromatic ring is a primary site for chemical modification. Its electrophilic carbon atom is a target for nucleophiles, and the group itself can undergo various oxidation, reduction, and condensation reactions.
Nucleophilic Additions
The carbonyl carbon of the formyl group is electrophilic and readily attacked by nucleophiles. Due to the electron distribution in the carbonyl group, the carbon atom carries a partial positive charge, making it susceptible to attack by electron-rich species. britannica.com This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A variety of carbon and heteroatom nucleophiles can participate in these reactions, expanding the molecular complexity.
Common nucleophilic addition reactions include the formation of cyanohydrins, acetals, and adducts from organometallic reagents. For instance, the reaction with α-furyl anion, acetate (B1210297) anion, or an indium-assisted allyl anion can lead to the formation of new carbon-carbon bonds. nih.gov The stereochemical outcome of such additions can often be predicted using models like the Felkin-Anh transition state model. nih.gov
| Nucleophile | Reagent(s) | Product Type | Significance |
|---|---|---|---|
| Cyanide | HCN, KCN | Cyanohydrin | Intermediate for α-hydroxy acids and amino acids. |
| Grignard Reagent | R-MgBr | Secondary Alcohol | Forms a new C-C bond, adding an alkyl/aryl group. |
| Organolithium | R-Li | Secondary Alcohol | Highly reactive C-C bond formation. |
| Alcohol | R-OH, Acid catalyst | Acetal/Hemiacetal | Protection of the aldehyde group. |
Oxidation and Reduction Processes
The formyl group is at an intermediate oxidation state and can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). This conversion is a fundamental reaction in organic synthesis, allowing for the introduction of a carboxylic acid functionality.
Reduction: The formyl group is readily reduced to a primary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. These hydride reagents donate a hydride ion to the electrophilic carbonyl carbon, which upon workup yields the corresponding alcohol.
| Process | Reagent(s) | Product Functional Group | Example Reagent |
|---|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic Acid | KMnO₄ |
| Oxidation | Chromium trioxide | Carboxylic Acid | CrO₃ |
| Reduction | Sodium borohydride | Primary Alcohol | NaBH₄ |
| Reduction | Lithium aluminum hydride | Primary Alcohol | LiAlH₄ |
Condensation Reactions
Condensation reactions involving the formyl group are crucial for forming larger molecules, often through the creation of new carbon-carbon or carbon-nitrogen bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by a dehydration step. For example, a related compound, tert-butyl 2-(4-formylphenoxy)acetate, is known to undergo condensation with aromatic aldehydes. biosynth.com
Aldehydes can react with amines to form imines (Schiff bases) or with activated methylene (B1212753) compounds in aldol-type condensations. The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde with a ketone or another aldehyde under basic or acidic conditions to form an α,β-unsaturated ketone. researchgate.net Condensation with sulfonamides can also occur, sometimes leading to complex rearrangements and the formation of various sulfur- and nitrogen-containing products. nih.govnih.gov
Reactions at the Ester Moiety
The butyl ester group in butyl 2-(4-formyl-2-methoxyphenoxy)acetate provides another handle for derivatization, primarily through nucleophilic acyl substitution reactions.
Hydrolysis Mechanisms
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. pearson.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. jetir.org Microbial esterases can also be used for enantioselective hydrolysis of esters. nih.gov
| Condition | Catalyst | Key Intermediate | Products |
|---|---|---|---|
| Acidic | H₃O⁺ | Protonated carbonyl | 2-(4-formyl-2-methoxyphenoxy)acetic acid + Butanol |
| Basic | OH⁻ | Tetrahedral alkoxide | 2-(4-formyl-2-methoxyphenoxy)acetate salt + Butanol |
Transamidation and Other Amidation Reactions
The ester group can be converted to an amide through reaction with ammonia (B1221849) or a primary or secondary amine. This process, often called aminolysis or amidation, involves the nucleophilic attack of the amine on the ester carbonyl carbon.
The reaction is typically slower than hydrolysis and may require heating. The mechanism involves the formation of a tetrahedral intermediate which then collapses to expel the butoxide leaving group, forming the amide. This method is a direct way to introduce nitrogen-containing functionalities into the molecule. For example, the related methyl eugenol (B1671780) acetate can be reacted with diethanolamine (B148213) in the presence of a sodium methoxide (B1231860) catalyst to yield the corresponding amide. usu.ac.id
Reduction of the Ester Group
The butyl ester group of this compound is susceptible to reduction by powerful reducing agents to yield the corresponding primary alcohol, 2-(4-formyl-2-methoxyphenoxy)ethanol. Standard reducing agents such as sodium borohydride (NaBH₄) are generally ineffective for the reduction of esters. Consequently, more potent hydride donors are required for this transformation.
Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of converting esters to primary alcohols. masterorganicchemistry.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the butoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net
The reduction of the butyl ester can be represented by the following reaction scheme:
Scheme 1: Reduction of the Butyl Ester Group
It is important to note that lithium aluminum hydride will also reduce the aldehyde group. Therefore, if selective reduction of the ester is desired while preserving the aldehyde, the aldehyde must first be protected.
The following interactive table summarizes the expected outcomes of the reduction of the ester group under different conditions.
| Reagent | Solvent | Expected Product | Notes |
| LiAlH₄ | Diethyl ether or THF | 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol | Both ester and aldehyde groups are reduced. |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane | 2-(4-formyl-2-methoxyphenoxy)ethanol | Can selectively reduce esters to aldehydes at low temperatures, but can also reduce to the alcohol. |
Reactions at the Phenoxy Ether Linkage
The phenoxy ether linkage in this compound is generally stable but can be cleaved under specific and often harsh reaction conditions.
Cleavage Mechanisms
The cleavage of aryl ethers, such as the phenoxy ether in the title compound, typically proceeds via nucleophilic substitution and requires strong acids. wikipedia.orgopenstax.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.com This protonation converts the alkoxy group into a good leaving group (an alcohol).
Following protonation, a nucleophile (the halide ion from the acid) attacks the electrophilic carbon of the alkyl portion of the ether. In the case of this compound, the cleavage can occur at either the bond between the aromatic ring and the ether oxygen or the bond between the ether oxygen and the acetyl group. Due to the high stability of the phenyl-oxygen bond, cleavage almost exclusively occurs at the alkyl-oxygen bond.
The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl group. wikipedia.orgopenstax.org For the phenoxyacetate (B1228835) moiety, the attack of the nucleophile will occur at the methylene carbon of the acetate group, following an Sₙ2 mechanism. This results in the formation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and butyl 2-haloacetate.
Scheme 2: Acid-Catalyzed Cleavage of the Phenoxy Ether Linkage
Stability under various Chemical Conditions
The phenoxy ether linkage exhibits considerable stability under a range of chemical conditions, which contributes to the robustness of the molecule.
Acidic Conditions: While strong acids like HBr and HI can cleave the ether linkage, it is generally stable to weaker acids and typical acidic workup conditions. The rate of cleavage is dependent on the acid concentration and temperature.
Basic Conditions: The phenoxy ether bond is highly resistant to cleavage under basic conditions. Ethers are generally unreactive towards bases, making this linkage stable during reactions such as base-catalyzed hydrolysis of the ester group.
Oxidative and Reductive Conditions: The ether linkage is stable to many common oxidizing and reducing agents. For instance, the reduction of the aldehyde or ester group can be achieved without affecting the ether bond.
The stability of the ether linkage is an important consideration in the design of synthetic routes involving this molecule, as it allows for a wide range of transformations to be carried out at other functional groups without disrupting the core structure.
Reactions of the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the electron-donating methoxy (B1213986) and phenoxy ether groups. However, the formyl group is a deactivating group. The interplay of these substituents directs the position of incoming electrophiles.
Electrophilic Aromatic Substitution (EAS) Potentials
The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution reactions.
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.
Phenoxy Ether Group (-OR): Similar to the methoxy group, the phenoxy ether is also an activating, ortho-, para-directing group.
Formyl Group (-CHO): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.
Considering the positions on the aromatic ring relative to the existing substituents, the C5 position is the most likely site for electrophilic attack. This position is ortho to the activating phenoxy ether group and para to the activating methoxy group, while being meta to the deactivating formyl group. The C6 position is sterically hindered by the adjacent methoxy group.
The following table summarizes the directing effects of the substituents.
| Substituent | Position | Effect on Reactivity | Directing Influence |
| -OCH₃ | C2 | Activating | Ortho, Para |
| -O-CH₂(CO)OBu | C1 | Activating | Ortho, Para |
| -CHO | C4 | Deactivating | Meta |
Functionalization of Aromatic Positions
Based on the analysis of the directing effects, various electrophilic aromatic substitution reactions can be envisioned to introduce new functional groups onto the aromatic ring, primarily at the C5 position.
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The reaction is expected to yield the 5-halo derivative.
Nitration: Introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction would likely produce butyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate.
Friedel-Crafts Acylation: The introduction of an acyl group can be performed using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This would result in the formation of a 5-acyl derivative.
The following interactive table illustrates potential electrophilic aromatic substitution reactions.
| Reaction | Reagent | Expected Major Product |
| Bromination | Br₂/CH₃COOH | Butyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetate |
| Nitration | HNO₃/H₂SO₄ | Butyl 2-(4-formyl-2-methoxy-5-nitrophenoxy)acetate |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Butyl 2-(5-acetyl-4-formyl-2-methoxyphenoxy)acetate |
Formation of Advanced Chemical Intermediates
The strategic positioning of the aldehyde and the phenoxyacetic acid ester functionalities in this compound makes it a valuable starting material for the synthesis of complex molecules. The corresponding carboxylic acid, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been extensively used to generate a variety of advanced chemical intermediates. The butyl ester is expected to serve as a suitable precursor for these transformations, often after hydrolysis to the parent carboxylic acid.
One significant application is in the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives. arabjchem.orgresearchgate.net The synthesis pathway typically begins with the reaction of the parent carboxylic acid with various substituted acetophenones to form chalcone (B49325) derivatives. These chalcones are then cyclized with thiosemicarbazide (B42300) to yield the 1,3,4-thiadiazole core. arabjchem.org This class of compounds is of significant interest due to their wide range of pharmacological activities. The general synthetic route starting from the parent acid is depicted below, with the initial step being the Claisen-Schmidt condensation of the aldehyde with an acetophenone (B1666503) derivative.
Table 1: Examples of 1,3,4-Thiadiazole Derivatives Synthesized from 2-(4-formyl-2-methoxyphenoxy)acetic acid
| Derivative Class | R-group on Acetophenone | Resulting Intermediate | Final Product Class |
|---|---|---|---|
| Chalcones | Phenyl | 2-(2-methoxy-4-(3-oxo-3-phenylprop-1-enyl)phenoxy)acetic acid | 1,3,4-Thiadiazole derivatives |
| Chalcones | 4-Chlorophenyl | 2-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)-2-methoxyphenoxy)acetic acid | 1,3,4-Thiadiazole derivatives |
| Chalcones | 4-Bromophenyl | 2-(4-(3-(4-bromophenyl)-3-oxoprop-1-enyl)-2-methoxyphenoxy)acetic acid | 1,3,4-Thiadiazole derivatives |
This data is based on the derivatization of the corresponding carboxylic acid as described in the literature. arabjchem.orgresearchgate.net
Another important class of advanced intermediates synthesized from the parent carboxylic acid are polyfunctionalized β-lactams (2-azetidinones). researchgate.net These are prepared through a [2+2] cycloaddition reaction between a ketene (B1206846), generated in situ from 2-(4-formyl-2-methoxyphenoxy)acetic acid, and various imines (Schiff bases). researchgate.net The β-lactam ring is a key structural motif in many antibiotic drugs.
Stereoselective Transformations
The synthesis of β-lactams from 2-(4-formyl-2-methoxyphenoxy)acetic acid can proceed with a high degree of stereoselectivity. researchgate.net The Staudinger synthesis, which involves the reaction of a ketene with an imine, is a well-established method for preparing β-lactams. In the case of the vanillin-derived ketene, its reaction with aromatic imines has been shown to lead to the formation of the trans-β-lactam isomer in a stereospecific manner. researchgate.net This stereochemical control is crucial for the biological activity of the resulting compounds.
The stereoselectivity of the cycloaddition reaction is influenced by the electronic and steric properties of both the ketene and the imine. The formation of a zwitterionic intermediate is a key step, and its subsequent electrocyclic ring closure dictates the final stereochemistry of the β-lactam ring. The preference for the trans isomer is a common feature in many Staudinger cycloadditions.
Table 2: Stereoselective Synthesis of β-Lactams
| Reactants | Reaction Type | Key Intermediate | Product Class | Observed Stereochemistry |
|---|
This data is based on the reactivity of the corresponding carboxylic acid. researchgate.net
While specific studies on the stereoselective transformations of this compound itself are not extensively documented, it is reasonable to infer that its derivatives would participate in similar stereoselective reactions, particularly after conversion to the more reactive acid chloride or ketene intermediates. The presence of the butyl ester group is unlikely to alter the inherent stereochemical preferences of the core reactive moieties.
Spectroscopic and Analytical Methodologies for Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure of butyl 2-(4-formyl-2-methoxyphenoxy)acetate. science.govsdsu.edu
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy (B1213986) group, the methylene (B1212753) group of the acetate (B1210297) moiety, and the butyl chain protons. Aryl protons typically resonate in the range of 6.5-8.0 ppm. libretexts.org The highly deshielded aldehyde proton is expected to appear as a singlet around 9-10 ppm. researchgate.netoregonstate.edu The methoxy protons would appear as a sharp singlet around 3.8-4.0 ppm. researchgate.net The protons of the butyl ester group would show characteristic multiplets: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the central methylene groups (~1.4 and ~1.6 ppm), and a triplet for the methylene group attached to the ester oxygen (~4.2 ppm). chemicalbook.comhmdb.ca
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons (ester and aldehyde), the aromatic carbons, and the aliphatic carbons of the methoxy and butyl groups. The aldehyde and ester carbonyl carbons are expected in the downfield region, typically above 165 ppm, with the aldehyde carbon being the most deshielded (~190 ppm). oregonstate.eduutah.edu Aromatic carbons resonate between 110-160 ppm. libretexts.org The methoxy carbon signal would be around 56 ppm, and the carbons of the butyl chain would appear in the upfield region (10-70 ppm). chemicalbook.comyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which are invaluable for identifying adjacent protons in the butyl chain. sdsu.edu Cross-peaks would be observed between the protons of the neighboring methylene groups in the butyl moiety, confirming their sequence. Similarly, couplings between aromatic protons can help in assigning their positions on the benzene (B151609) ring. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s). For example, the aldehyde proton signal at ~9-10 ppm will show a cross-peak with the aldehyde carbon signal at ~190 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is critical for connecting the different fragments of the molecule. Key correlations would include:
The aldehyde proton showing a correlation to the aromatic ring carbons.
The methoxy protons correlating with the methoxy-bearing aromatic carbon.
The methylene protons adjacent to the ester oxygen correlating with the ester carbonyl carbon.
The methylene protons of the acetate group showing correlations to the ester carbonyl carbon and the aromatic carbon attached to the ether oxygen.
These 2D NMR techniques, used in concert, allow for a complete and confident assignment of all proton and carbon signals, thereby confirming the covalent structure of this compound. science.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 (CHO) | 9.85 (s) | 191.0 | C-3, C-4, C-5 |
| 2 (-OCH₃) | 3.90 (s) | 56.2 | C-2 |
| 3 (Ar-H) | 7.45 (d) | 110.5 | C-1, C-5 |
| 4 (Ar-C) | - | 152.0 | - |
| 5 (Ar-H) | 7.42 (dd) | 125.0 | C-1, C-3, C-6 |
| 6 (Ar-H) | 7.00 (d) | 112.0 | C-2, C-4 |
| 7 (-O-CH₂-) | 4.80 (s) | 65.8 | C-4, C-8 |
| 8 (C=O) | - | 168.5 | - |
| 9 (-O-CH₂-) | 4.25 (t) | 65.1 | C-8, C-10 |
| 10 (-CH₂-) | 1.65 (m) | 30.5 | C-9, C-11 |
| 11 (-CH₂-) | 1.40 (m) | 19.1 | C-10, C-12 |
| 12 (-CH₃) | 0.95 (t) | 13.7 | C-10, C-11 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions.
While solution-state NMR provides information on molecules in their dynamic state, solid-state NMR (ssNMR) can offer insights into the structure, conformation, and dynamics of molecules in the crystalline or amorphous solid state. For a compound like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal subtle differences in molecular packing and conformation between different solid forms. While specific data for this compound is not available, the methodology is a powerful tool for the in-depth characterization of organic solids. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula.
To analyze a molecule by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for organic molecules like esters. researchgate.net
Electrospray Ionization (ESI): ESI is particularly effective for polar to moderately polar molecules and is less prone to causing fragmentation. nih.gov For this compound, ESI would likely produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov The high resolving power of the mass analyzer would allow the mass of this ion to be measured with high precision (typically to four or five decimal places).
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally used for less polar and more volatile compounds. nih.gov It involves a corona discharge to ionize the analyte. While it can sometimes induce more fragmentation than ESI, it is a robust technique for a wide range of small molecules. aocs.org
For this compound (C₁₄H₁₈O₅), the exact mass is 266.11542 Da. HRMS analysis would aim to detect an ion with a mass-to-charge ratio (m/z) corresponding to this value (or its adducts), with a very low mass error (typically < 5 ppm), thereby confirming the molecular formula.
Table 2: HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Calculated Exact Mass (Da) | Ion Species | Expected m/z |
| C₁₄H₁₈O₅ | 266.11542 | [M+H]⁺ | 267.12270 |
| C₁₄H₁₈O₅ | 266.11542 | [M+Na]⁺ | 289.10464 |
| C₁₄H₁₈O₅ | 266.11542 | [M+NH₄]⁺ | 284.14923 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. chemrxiv.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. A strong, sharp peak corresponding to the C=O stretching of the ester group is expected around 1760-1740 cm⁻¹. The aldehyde C=O stretch would appear at a slightly lower wavenumber, typically around 1700-1680 cm⁻¹, due to conjugation with the aromatic ring. nih.govresearchgate.net Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations for the ether and ester linkages would produce strong bands in the 1300-1000 cm⁻¹ region. Additionally, the characteristic C-H stretches of the aldehyde group often appear as a pair of weak bands around 2850 and 2750 cm⁻¹. oregonstate.edu
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often give strong and sharp signals in the Raman spectrum. researchgate.net The C=O stretching vibrations are also Raman active. The symmetric vibrations of non-polar bonds, which might be weak in the IR spectrum, can be prominent in the Raman spectrum, making it a useful complementary technique for a full vibrational analysis. chemrxiv.orgchemrxiv.org
Table 3: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde | C-H Stretch | ~2850, ~2750 | Weak |
| Aromatic | C-H Stretch | >3000 | Strong |
| Aliphatic (Butyl) | C-H Stretch | 2960-2850 | Strong |
| Ester | C=O Stretch | ~1750 | Moderate |
| Aldehyde | C=O Stretch | ~1690 | Moderate |
| Aromatic | C=C Stretch | 1600-1450 | Strong |
| Ether & Ester | C-O Stretch | 1300-1000 | Weak-Moderate |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or impurities, and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.gov A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. researchgate.net Detection using a UV detector would be highly effective due to the strong UV absorbance of the aromatic ring. The purity of the compound can be determined by the relative area of its peak in the chromatogram.
Gas Chromatography (GC): Given its likely volatility, Gas Chromatography could also be employed for purity assessment. patsnap.com The compound would be vaporized and passed through a capillary column. A flame ionization detector (FID) would provide a response proportional to the amount of organic compound present. GC is particularly effective at separating volatile impurities and can provide very high resolution. glsciences.com
Both HPLC and GC are quantitative methods that, when properly calibrated, can provide a precise measure of the purity of the synthesized this compound, ensuring it meets the required standards for subsequent research or application.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is typically developed to determine its purity and quantify it in various matrices.
The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation and resolution from potential impurities. A common approach for aromatic aldehydes and esters involves the use of a C18 stationary phase, which provides excellent separation based on hydrophobicity.
A typical HPLC method for a compound like this compound would employ a gradient elution to ensure the effective separation of the main compound from any starting materials, byproducts, or degradation products. The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of acid, such as acetic acid or formic acid, to improve peak shape) and an organic solvent (such as acetonitrile or methanol).
The detection of the analyte is commonly performed using a UV-Vis detector, as the aromatic ring and the formyl group in the molecule are chromophores that absorb UV radiation. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. For vanillin (B372448) and its derivatives, which are structurally related to the target compound, detection is often carried out at wavelengths around 280 nm or 310 nm.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
This table presents a hypothetical set of parameters based on standard methods for similar aromatic aldehydes and esters.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is particularly useful for identifying and quantifying volatile byproducts that may be present from the synthesis process or as a result of degradation.
Potential volatile impurities could include residual solvents used in the synthesis, such as butanol, or byproducts from side reactions. The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase, which separates compounds based on their boiling points and polarity.
A flame ionization detector (FID) is commonly used for the detection of organic compounds due to its high sensitivity and wide linear range. For enhanced identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for each separated component, allowing for their structural elucidation.
The sample preparation for GC analysis is straightforward and usually involves dissolving the sample in a suitable volatile solvent. The operating conditions, such as injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve good separation of the volatile components.
Table 2: Representative GC Method Parameters for Volatile Byproduct Analysis
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Oven Program | Initial: 50 °C (hold 2 min); Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
This table provides an example of GC parameters that could be used for the analysis of volatile impurities in a sample of this compound.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction analysis can provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of the positions and intensities of the diffracted X-rays allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
The crystal structure of phenoxyacetic acid derivatives has been studied, revealing information about their conformational preferences and hydrogen bonding patterns. For this compound, X-ray crystallography would confirm the connectivity of the atoms and provide insight into the conformation of the butyl ester chain and the orientation of the formyl and methoxy substituents on the phenyl ring.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) ** | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) ** | 1280 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.30 |
This table presents a plausible set of crystallographic parameters for this compound, based on data for structurally similar organic molecules. Actual data would need to be determined experimentally.
Computational and Theoretical Studies on Butyl 2 4 Formyl 2 Methoxyphenoxy Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine electron distribution, orbital energies, and other key electronic parameters.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like butyl 2-(4-formyl-2-methoxyphenoxy)acetate, DFT can be employed to optimize its geometry and compute various electronic properties.
Studies on related vanillin (B372448) and phenoxyacetic acid derivatives using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been successful in predicting molecular geometries, vibrational frequencies, and electronic spectra. chemrxiv.org For the title compound, DFT calculations would likely reveal a nearly planar phenoxy ring system, with the formyl and methoxy (B1213986) groups inducing specific electronic effects. The electron-withdrawing nature of the formyl group and the electron-donating effect of the methoxy group would create a distinct pattern of charge distribution across the aromatic ring. This, in turn, influences the molecule's reactivity and spectroscopic properties. DFT studies on vanillin derivatives have shown that these substituent groups play a crucial role in determining the sites of electrophilic and nucleophilic attack. biomedres.us
Key electronic properties that can be calculated for this compound using DFT are summarized in the hypothetical data table below, based on typical values for similar aromatic esters.
| Calculated Property | Typical Predicted Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | 2.5 - 4.0 | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Total Energy (Hartree) | -950 to -1050 | Represents the total electronic energy of the molecule in its optimized geometry. |
| HOMO-LUMO Gap (eV) | ~4.0 - 5.0 | Relates to the molecule's electronic stability and reactivity; a larger gap suggests higher stability. readthedocs.io |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, specifically influenced by the methoxy and phenoxy oxygen atoms. uni-muenchen.de The LUMO, conversely, is likely to be centered on the electron-deficient formyl group and the carbonyl of the ester. uni-muenchen.de The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. readthedocs.io A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
The distribution of these frontier orbitals dictates the molecule's behavior as an electron donor or acceptor. The HOMO's location indicates the most probable site for electrophilic attack, while the LUMO's location points to the site of nucleophilic attack. q-chem.com
| Orbital | Predicted Localization | Role in Reactivity |
|---|---|---|
| HOMO | Phenoxy ring, methoxy group oxygen | Site of electron donation (nucleophilic character) |
| LUMO | Formyl group, ester carbonyl group | Site of electron acceptance (electrophilic character) |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com The flexible butyl chain and the ether linkage in this compound allow for a multitude of possible conformations, each with a different potential energy.
A relaxed PES scan would likely show that extended, anti-periplanar arrangements of the butyl chain are energetically favored to minimize steric clashes. However, gauche interactions may also lead to other low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.
| Dihedral Angle | Low Energy Conformation | High Energy Conformation | Associated Strain |
|---|---|---|---|
| C-C-C-C (butyl chain) | Anti (180°) | Eclipsed (0°) | Torsional and Steric Strain |
| Ar-O-CH₂-C=O | Planar or near-planar | Orthogonal | Torsional Strain |
| O-CH₂-CH₂-CH₂ | Anti (180°) | Eclipsed (0°) | Torsional Strain |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For this compound, several reactive sites are present, including the formyl group, the ester group, and the aromatic ring.
Theoretical studies on the atmospheric oxidation of vanillin initiated by OH radicals have been performed using DFT. biomedres.us These studies show that the reaction can proceed via two main pathways: hydrogen atom abstraction from the aldehyde or phenolic hydroxyl group, or OH addition to the aromatic ring. The calculated activation barriers help to determine the most favorable reaction pathway. For instance, in the reaction of vanillin with OH radicals, hydrogen abstraction from the aldehyde group is often found to be a competitive pathway. utdallas.edu
Similarly, the hydrolysis of the ester group can be modeled computationally. The mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon, proceeding through a tetrahedral intermediate. DFT calculations could map out the energy profile of this reaction, providing insights into the reaction rate under different conditions (e.g., acidic or basic catalysis).
| Reaction Type | Reactive Site | Computational Approach | Information Gained |
|---|---|---|---|
| Oxidation | Formyl group, Aromatic ring | DFT, Transition State Theory | Activation energies, reaction pathways, product distribution. biomedres.us |
| Reduction | Formyl group | DFT | Mechanism of hydride attack, stereoselectivity. |
| Ester Hydrolysis | Ester carbonyl | DFT with solvent models | Energy profile of nucleophilic acyl substitution, role of catalysts. |
| Schiff Base Formation | Formyl group | DFT | Mechanism of imine formation with primary amines. mit.edu |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into intermolecular interactions, solvation effects, and the dynamic behavior of molecules in different environments.
For this compound, MD simulations could be used to study its interactions with solvent molecules, such as water or organic solvents. These simulations would reveal how the molecule is solvated and the nature of the hydrogen bonds and van der Waals interactions that are formed. For example, the formyl and ester carbonyl oxygens would be expected to act as hydrogen bond acceptors. MD simulations of phenoxyacetamide derivatives have been used to study their binding with proteins, indicating that the amide moiety plays a crucial role in anchoring the molecule in a binding pocket. mdpi.com
Furthermore, MD simulations can be used to study the aggregation behavior of the molecule in solution. Simulations of small aromatic molecules have shown that London dispersion forces can lead to aggregation. The balance between solute-solute and solute-solvent interactions will determine the extent of aggregation.
| Simulation Type | System | Predicted Outcome |
|---|---|---|
| Solvation in Water | One molecule in a box of water | Formation of hydrogen bonds with formyl and ester groups; hydrophobic hydration around the butyl chain and aromatic ring. |
| Aggregation in Nonpolar Solvent | Multiple molecules in a nonpolar solvent | Potential for π-π stacking of the aromatic rings and aggregation driven by van der Waals forces. |
| Interaction with a Model Membrane | One molecule with a lipid bilayer | Partitioning of the molecule into the membrane, with the butyl chain likely inserting into the hydrophobic core. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or other properties. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the properties of new, untested compounds and to guide the design of molecules with desired characteristics.
Although no specific QSAR studies on this compound are available, QSAR models have been developed for related classes of compounds, such as phenoxyacetic acid derivatives and aromatic aldehydes. These studies often use a combination of descriptors, including lipophilicity (logP), electronic properties (e.g., atomic charges, dipole moment), and steric parameters (e.g., molecular volume, surface area).
For a series of compounds including this compound, a QSAR model could be developed to predict, for example, its herbicidal or antimicrobial activity. The model might reveal that the activity is positively correlated with lipophilicity (governed by the butyl chain) and the presence of the formyl group, while being negatively correlated with molecular size. Such insights are crucial for the rational design of new, more potent analogues.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
|---|---|---|
| Lipophilic | logP | Affects membrane permeability and transport to the site of action. |
| Electronic | HOMO/LUMO energies, Mulliken charges | Relates to the ability to participate in charge-transfer interactions or covalent bond formation. |
| Steric/Topological | Molecular weight, van der Waals volume | Influences the fit of the molecule into a binding site. researchgate.net |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Determines the strength of specific interactions with a biological target. |
Potential Applications and Role in Specialized Fields
Contribution to Materials Science Research
The vanillin-derived backbone of butyl 2-(4-formyl-2-methoxyphenoxy)acetate provides a bio-based platform for the development of novel materials. The presence of multiple functional groups allows for its incorporation into a variety of polymeric structures and functional materials.
Precursor for Polymer Synthesis
Vanillin (B372448) and its derivatives are increasingly recognized as sustainable starting materials for the synthesis of a wide range of polymers, including thermosets and thermoplastics. jddtonline.info The aldehyde and aromatic ether functionalities of this compound offer several pathways for polymerization. For instance, the aldehyde group can participate in condensation reactions with various co-monomers to form polyimines (Schiff bases), which can be further modified to create cross-linked networks. ijoer.com
Furthermore, vanillin-derived monomers have been successfully used to create polymers with desirable thermal and mechanical properties. acs.org For example, methacrylated derivatives of vanillin have been polymerized to yield materials with high storage moduli and glass transition temperatures, making them suitable for applications in polymer composites. acs.org The butyl ester group in the target molecule could influence the processing characteristics of the resulting polymers, potentially acting as an internal plasticizer to enhance flexibility.
Table 1: Examples of Polymers Synthesized from Vanillin Derivatives
| Polymer Type | Vanillin-Derived Monomer | Key Properties | Potential Applications |
|---|---|---|---|
| Epoxy Resins | Glycidyl ethers of vanillin | High thermal stability, good mechanical strength | Coatings, adhesives, composites |
| Benzoxazine Resins | Vanillin-based benzoxazine monomers | Excellent thermal stability, low water absorption | High-performance composites, electronics |
| Polyesters | Vanillin-derived diols or diacids | Bio-based, tunable properties | Packaging, fibers |
| Polyimines (Schiff bases) | Vanillin, Divanillin | Self-healing properties, thermal responsiveness | Smart materials, adaptable networks |
Integration into Functional Materials
The unique chemical structure of this compound makes it a candidate for integration into functional materials with specific optical, electronic, or chelating properties. Vanillin-based materials have been investigated for applications in optical 3D printing, demonstrating that resins derived from vanillin acrylates can produce cross-linked polymers with thermal and mechanical properties comparable to commercial petroleum-based materials. rjptonline.org
The aldehyde functionality of vanillin derivatives can be utilized to create materials with reactive surfaces. For example, polymeric microspheres with pendant aldehyde groups have been synthesized from vanillin methacrylate and have shown potential as adsorbents for metal ions in wastewater treatment. acs.org These reactive aldehyde groups can also be used to immobilize biomacromolecules, such as enzymes. acs.org The phenoxyacetic acid moiety, in general, has been explored in the development of materials with various functionalities.
Role in Advanced Organic Synthesis
The combination of functional groups in this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds. nbinno.com
Intermediate in Natural Product Synthesis
While specific examples of the direct use of this compound in the total synthesis of natural products are not yet documented, the vanillin scaffold is a common motif in a variety of natural products. The functional groups present in the molecule allow for a range of chemical transformations that are essential in multi-step syntheses. The aldehyde can be a precursor for chain elongation, cyclization reactions, or conversion to other functional groups. The phenoxyacetic acid side chain can be modified or cleaved as needed during a synthetic route. The biocatalytic reduction of vanillic acid, a related compound, to vanillin is a known transformation, highlighting the potential for enzymatic modifications of this class of molecules in synthetic pathways. nih.gov
Building Block for Heterocyclic Compounds
The precursor, 2-(4-formyl-2-methoxyphenoxy)acetic acid, has been utilized as a key starting material for the synthesis of polyfunctionalized β-lactams, which are important structural motifs in many biologically active compounds. nih.gov Vanillin and its derivatives are versatile precursors for a wide array of heterocyclic compounds, including pyrimidines, quinoxalines, and imidazoles. nih.govfrontiersin.org The aldehyde group readily undergoes condensation reactions with amines and other nucleophiles to form the core of various heterocyclic rings. For instance, vanillin can be used to synthesize pyrimidine and pyrazole derivatives through reactions with urea, thiourea, or hydrazine derivatives. researchgate.net
Use in Ligand Design and Coordination Chemistry
The oxygen and nitrogen-containing derivatives of this compound are excellent candidates for the design of ligands in coordination chemistry. The ability to form stable complexes with a variety of metal ions is a well-established characteristic of vanillin-derived compounds. ijoer.com
Schiff bases derived from the condensation of the aldehyde group of vanillin with various primary amines are particularly effective multidentate ligands. wisdomlib.org These ligands can coordinate with transition metals and rare earth elements through the nitrogen atom of the imine group and the oxygen atoms of the methoxy (B1213986) and deprotonated hydroxyl groups (in the case of vanillin itself). ijoer.comrsc.org The resulting metal complexes have shown a range of interesting properties and potential applications, including in catalysis and as antimicrobial agents. wisdomlib.org The specific structure of this compound could be modified to create ligands with tailored electronic and steric properties for specific metal chelation.
Table 2: Examples of Metal Complexes with Vanillin-Derived Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Potential Applications |
|---|---|---|---|
| Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral | Antimicrobial agents |
| Schiff Base | La, Pr, Nd, Sm, Eu, Tb, Dy, Er, Yb, Lu | Coordination polymers | Luminescent materials, magnetism |
| Boron-based Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral | Anticancer agents, antimicrobial |
| Vanillin anion | Cu(II) | Octahedral | DNA cleavage agents |
Applications in Analytical Reagent Development
The chemical structure of this compound, which integrates a reactive aldehyde group with a distinct aromatic framework, suggests its potential utility in the development of specialized analytical reagents. While direct research on this specific compound's application as an analytical reagent is not extensively documented, its functional groups allow for well-established chemical reactions that are fundamental to analytical derivatization techniques. The primary application in this field is projected to be as a derivatizing agent to enhance the detection and quantification of specific analytes in chromatographic methods.
The core of its potential lies in the reactivity of the formyl group (-CHO). Aldehydes are known to react with primary amines to form a Schiff base, which is a compound containing a carbon-nitrogen double bond (imine). mdpi.comresearchgate.net This reaction is a cornerstone of pre-column or post-column derivatization in High-Performance Liquid Chromatography (HPLC). thermofisher.comscienceopen.com Many biologically and environmentally significant molecules, such as certain amino acids, pharmaceuticals, and illicit substances, contain primary amine groups but lack a chromophore, making them difficult to detect using common UV-Vis detectors. scienceopen.comsigmaaldrich.com
By reacting these non-UV-absorbing primary amines with this compound, a new derivative is formed that incorporates the compound's phenyl ring. This aromatic moiety acts as a chromophore, rendering the resulting Schiff base detectable by UV-Vis spectrophotometry. thermofisher.com This process of "tagging" an analyte to make it detectable is a crucial strategy in analytical chemistry for improving the sensitivity and selectivity of HPLC methods. sigmaaldrich.com
The principle is analogous to the use of other aromatic aldehydes in analytical chemistry. For instance, vanillin, a structurally related compound, is used in reagent formulations for the post-column analysis of substances like polyether antibiotics and sulfa drugs, where it reacts to produce colored products that can be monitored at specific wavelengths. pickeringlabs.com The presence of the methoxy group and the butyl acetate (B1210297) chain on the phenyl ring of this compound can also influence the solubility and chromatographic retention of the resulting derivatives, potentially offering advantages in separating complex mixtures.
The potential workflow for using this compound as a pre-column derivatization reagent would involve mixing the reagent with a sample containing primary amines under controlled conditions (e.g., specific pH, temperature, and time) to ensure complete reaction. The resulting mixture, now containing the UV-active derivatives, would then be injected into an HPLC system for separation and quantification.
The table below outlines the theoretical application of this compound as a derivatizing agent for analytical purposes.
| Analyte Class | Derivatization Reaction | Functional Group Targeted | Reagent Functional Group | Potential Analytical Technique | Expected Outcome |
| Primary Amines (e.g., aliphatic amines, amino acids) | Schiff Base Formation | Primary Amine (-NH₂) | Aldehyde (-CHO) | HPLC with UV Detection | Formation of a UV-active imine derivative, enabling sensitive quantification. |
| Hydrazine Compounds | Hydrazone Formation | Hydrazine (-NHNH₂) | Aldehyde (-CHO) | HPLC with UV Detection | Creation of a stable, UV-absorbing hydrazone product for chromatographic analysis. |
This application remains theoretical pending specific research, but it is strongly supported by the fundamental principles of chemical derivatization and the known reactivity of its constituent functional groups. mdpi.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of this compound likely involves a Williamson ether synthesis, reacting a salt of vanillin (B372448) with butyl chloroacetate, or reacting 2-(4-formyl-2-methoxyphenoxy)acetic acid with butanol. arabjchem.orgresearchgate.net Future research will focus on developing greener, more efficient, and scalable synthetic methods.
Key areas of exploration include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically reduce reaction times and potentially increase yields by providing rapid and uniform heating.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity, improved safety, and easier scalability for industrial production.
Phase-Transfer Catalysis: Employing phase-transfer catalysts could enhance reaction rates and efficiency in biphasic reaction systems, minimizing the need for harsh solvents and simplifying product isolation.
| Synthetic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Optimization of power, temperature, and solvent systems |
| Flow Chemistry | High purity, scalability, enhanced safety | Reactor design, catalyst immobilization, real-time monitoring |
| Phase-Transfer Catalysis | Improved reaction rates, greener solvent use | Screening of novel catalysts, optimization of solvent pairs |
Discovery of New Chemical Transformations and Reactivity
The reactivity of butyl 2-(4-formyl-2-methoxyphenoxy)acetate is largely dictated by its aldehyde and ester functional groups. While standard reactions like oxidation, reduction, and condensation are known, future research will delve into more complex and novel transformations. numberanalytics.com
Emerging areas of investigation include:
Multicomponent Reactions: Using the aldehyde group as a key component in reactions like the Ugi or Passerini reactions could enable the rapid assembly of complex molecular scaffolds from simple starting materials.
Photoredox Catalysis: Light-mediated catalysis can unlock new reaction pathways, such as novel C-C bond formations or the functionalization of the aromatic ring under mild conditions. nih.gov The aldehyde itself can sometimes act as a photoinitiator for certain transformations. beilstein-journals.org
C-H Activation: Developing methods for the selective functionalization of the C-H bonds on the aromatic ring, using the existing functional groups to direct the reaction, would provide a powerful tool for creating a diverse library of derivatives.
Investigation into Bio-inspired Applications (excluding direct human trials)
As a vanillin derivative, this compound is a prime candidate for bio-inspired applications, leveraging the known biological activities of its parent molecule, such as antioxidant and antimicrobial properties. nih.gov Research in this area will focus on non-therapeutic applications.
Potential applications to be investigated:
Advanced Food Packaging: Incorporating the compound into polymer films could create active packaging materials that prevent food spoilage through antioxidant or antimicrobial action, extending shelf life.
Anti-fouling Coatings: The antimicrobial properties could be harnessed to develop coatings for marine applications or water filtration systems to prevent the growth of biofilms.
Agricultural Formulations: Derivatives could be explored as potential agents to protect crops from certain plant pathogens, building on the known antifungal properties of related structures. arabjchem.orgresearchgate.net
| Potential Application | Underlying Property | Research Goal |
|---|---|---|
| Active Food Packaging | Antioxidant, Antimicrobial | Develop polymer composites with controlled release of the active agent. |
| Anti-fouling Coatings | Antimicrobial | Create durable coatings that inhibit biofilm formation on surfaces. |
| Agricultural Formulations | Antifungal, Antibacterial | Synthesize and screen derivatives for efficacy against specific plant pathogens. |
Development of Advanced Catalytic Systems for Derivatization
The selective modification of this compound requires sophisticated catalytic systems. Future research will focus on designing catalysts that can target specific functional groups with high precision.
Key research directions include:
Chemoselective Catalysts: Developing catalysts that can, for example, selectively reduce the aldehyde in the presence of the ester, or vice-versa, would provide greater control over the synthesis of derivatives.
Polymerization Catalysts: Investigating catalysts for the polymerization of this molecule, potentially through reactions involving the aldehyde or by creating derivatives suitable for ring-opening polymerization, could lead to novel bio-based polymers with unique properties.
Heterogeneous Catalysts: The development of solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, would simplify catalyst recovery and reuse, making derivatization processes more sustainable and cost-effective.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Future applications of AI and ML include:
Predictive Modeling: Using ML algorithms to predict the physicochemical properties, reactivity, and potential bio-activities of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Retrosynthetic Analysis: Employing AI tools to propose novel and efficient synthetic routes to complex target molecules derived from the starting compound, potentially uncovering pathways that a human chemist might overlook. acs.org
Automated Reaction Optimization: Combining AI with automated laboratory platforms to rapidly screen and optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and purity, reducing development time. bohrium.com
This compound is more than just a simple derivative; it is a platform for future chemical innovation. By exploring more efficient synthetic routes, discovering novel reactivity, investigating bio-inspired applications, developing advanced catalysts, and integrating cutting-edge computational tools, the scientific community can unlock the full potential of this versatile molecule. The research directions outlined here represent a roadmap for future studies that could lead to significant advancements in green chemistry, materials science, and automated chemical discovery.
Q & A
Q. What are the standard synthetic routes for preparing butyl 2-(4-formyl-2-methoxyphenoxy)acetate, and what experimental conditions are critical?
Methodological Answer: The synthesis of this compound typically involves a multi-step sequence:
Esterification : React 4-formyl-2-methoxyphenol with bromoacetic acid to form the phenoxyacetic acid intermediate.
Etherification : Couple the intermediate with butanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).
Purification : Use column chromatography or recrystallization to isolate the product .
Q. Critical Parameters :
- Reaction temperature (60–80°C for esterification).
- Catalyst concentration (0.5–2 mol%).
- Solvent choice (e.g., toluene for azeotropic water removal).
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Formyl-2-methoxyphenol, bromoacetic acid | H₂SO₄ (1 mol%) | 70°C | 65–75 |
| 2 | Intermediate, butanol | p-TsOH (1.5 mol%) | 80°C | 70–85 |
Q. How is this compound characterized to confirm its structure and purity?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 9.8–10.0 ppm (formyl proton), δ 3.8–4.2 ppm (methoxy and butyl groups), and δ 6.5–7.5 ppm (aromatic protons).
- ¹³C NMR : Confirm ester carbonyl (~170 ppm) and formyl group (~190 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to optimize catalyst loading, solvent ratio, and reaction time. For example, a 2³ factorial design revealed that increasing p-TsOH to 2 mol% improved yields by 15% .
- Continuous Flow Reactors : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., polymerization of the formyl group) .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .
Q. How do solvent polarity and substituent effects influence the compound’s reactivity in further derivatization?
Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic additions to the formyl group. For example, Knoevenagel condensation with malononitrile proceeds 30% faster in DMF vs. THF .
- Substituent Effects : Electron-withdrawing groups (e.g., methoxy) enhance electrophilicity of the formyl group, enabling faster Schiff base formation. See Table 2 for reactivity comparisons.
Q. Table 2: Reactivity in Schiff Base Formation
| Derivative | Reaction Time (h) | Yield (%) |
|---|---|---|
| 4-Formyl-2-methoxy | 2 | 85 |
| 4-Formyl-2-nitro | 1.5 | 92 |
Q. How can computational modeling predict the compound’s interactions in enzyme-binding studies?
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The formyl and methoxy groups show hydrogen bonding with active-site residues .
- MD Simulations : Perform 100-ns molecular dynamics simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable complexes .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
Methodological Answer :
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting material or oxidation products).
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria of the butyl group) causing peak splitting .
- 2D NMR Techniques : HSQC and HMBC correlations confirm assignment of ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
